Germane, tetrakis(pentafluorophenyl)-
Description
Tetrakis(pentafluorophenyl)borate (TPFB) is a fluorinated borate anion with the formula $[B(C6F5)_4]^-$. It is commonly paired with cations such as ammonium (e.g., dimethylanilinium, DMAB) or tetrabutylammonium to form ionic salts. TPFB derivatives are widely used as weakly coordinating anions (WCAs) in catalysis, electrochemistry, and materials science due to their low nucleophilicity, high thermal stability, and resistance to oxidation . A key application is in olefin polymerization, where TPFB-based cocatalysts outperform traditional systems like methylaluminoxane (MAO) in terms of cost, moisture resistance, and catalytic efficiency .
Properties
IUPAC Name |
tetrakis(2,3,4,5,6-pentafluorophenyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24F20Ge/c25-1-5(29)13(37)21(14(38)6(1)30)45(22-15(39)7(31)2(26)8(32)16(22)40,23-17(41)9(33)3(27)10(34)18(23)42)24-19(43)11(35)4(28)12(36)20(24)44 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUUGNMDKOLMEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)[Ge](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24F20Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90329893 | |
| Record name | Germane, tetrakis(pentafluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90329893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
740.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1452-12-6 | |
| Record name | Germane, tetrakis(pentafluorophenyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168730 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Germane, tetrakis(pentafluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90329893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Overview of Organogermanium Compound Synthesis
Organogermanium compounds, including Ge(C₆F₅)₄, are typically synthesized via metathesis reactions between germanium halides and arylmetal reagents. The electron-withdrawing nature of pentafluorophenyl ligands necessitates stringent control over reaction conditions to prevent ligand redistribution or germanium center reduction . Key considerations include:
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Choice of germanium precursor : Germanium tetrachloride (GeCl₄) is the most common starting material due to its commercial availability and reactivity.
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Arylmetal reagent synthesis : Pentafluorophenyllithium (LiC₆F₅) or Grignard reagents (MgC₆F₅) are generated in situ from pentafluorobenzene (C₆F₅H) and organometallic bases.
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Solvent systems : Ethers (e.g., tetrahydrofuran) or hydrocarbon-ether mixtures are preferred to stabilize reactive intermediates .
Synthesis of Pentafluorophenylmetal Reagents
The generation of LiC₆F₅ or MgC₆F₅ is critical for subsequent germanium functionalization. Patent EP0608563A2 details a scalable method for producing LiC₆F₅ directly from C₆F₅H, bypassing brominated intermediates :
Reaction Protocol :
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Deprotonation :
C₆F₅H + RM (R = alkyl, M = Li/Mg) → C₆F₅M + RH
Conducted at –65°C in diethyl ether, achieving >95% conversion . -
Quenching : Excess RM ensures complete deprotonation, minimizing residual C₆F₅H.
Key Parameters :
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Temperature: Below –60°C to suppress side reactions.
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Solvent: Diethyl ether or THF for optimal metal coordination.
Germanium Tetrachloride Metathesis
The reaction of GeCl₄ with LiC₆F₅ follows a nucleophilic substitution mechanism:
Optimization Challenges :
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Stoichiometry : A 1:4 molar ratio of GeCl₄ to LiC₆F₅ is required to avoid incomplete substitution.
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Temperature Gradients : Slow addition of LiC₆F₅ at –78°C prevents exothermic decomposition .
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Byproduct Removal : LiCl precipitation is facilitated by nonpolar solvents (e.g., toluene) .
Reported Yields :
While direct data for Ge(C₆F₅)₄ is scarce, analogous borate syntheses achieve 51–68% yields under similar conditions .
Solvent and Additive Effects
Solvent Selection :
| Solvent | Dielectric Constant | Reaction Efficiency |
|---|---|---|
| Diethyl ether | 4.3 | High |
| Toluene | 2.4 | Moderate |
| Hexane | 1.9 | Low (poor solubility) |
Polar aprotic solvents enhance ion separation but may destabilize LiC₆F₅. Mixed ether-hydrocarbon systems balance reactivity and solubility .
Additives :
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Lithium Salts : LiCl byproducts can inhibit further substitution; filtration or washing is essential.
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Crown Ethers : 18-crown-6 improves Li⁺ sequestration, accelerating metathesis .
Purification and Characterization
Purification Steps :
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Distillation : Remove volatile solvents (e.g., diethyl ether) under reduced pressure.
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Recrystallization : Ge(C₆F₅)₄ is isolated from toluene/octane mixtures .
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Cation Exchange : Conversion to ammonium salts (e.g., NBu₄⁺) enhances crystallinity .
Analytical Methods :
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¹⁹F NMR : Quantifies ligand incorporation (δ = –135 to –163 ppm for C₆F₅) .
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X-ray Diffraction : Confirms tetrahedral geometry around germanium.
Industrial-Scale Considerations
Patent EP1102772B1 outlines a pilot-scale process for KB(C₆F₅)₄, adaptable for Ge(C₆F₅)₄ :
Chemical Reactions Analysis
Types of Reactions
Germane, tetrakis(pentafluorophenyl)- undergoes several types of chemical reactions, including:
Substitution Reactions: The pentafluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The germanium center can be oxidized to higher oxidation states using oxidizing agents.
Reduction Reactions: The compound can be reduced to form lower oxidation state germanium species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions are typically carried out in polar solvents such as tetrahydrofuran or dichloromethane.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in non-polar solvents to facilitate reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized germanium compounds, while oxidation and reduction reactions result in different oxidation state species of germanium.
Scientific Research Applications
Germane, tetrakis(pentafluorophenyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic transformations.
Biology: The compound’s unique electronic properties make it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: Germane, tetrakis(pentafluorophenyl)- is used in the production of advanced materials, including polymers and electronic components, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Germane, tetrakis(pentafluorophenyl)- exerts its effects involves the interaction of the germanium center with various molecular targets. The pentafluorophenyl groups enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The pathways involved include coordination with metal centers, electron transfer processes, and the formation of reactive intermediates that facilitate subsequent transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrakis(pentafluorophenyl)borate vs. Other Borate Salts
TPFB is distinct from simpler borates (e.g., $[BF4]^-$, $[BPh4]^-$) due to the electron-withdrawing pentafluorophenyl groups, which enhance its stability and solubility in nonpolar solvents. Key comparisons include:
| Property | Tetrakis(pentafluorophenyl)borate | Tetraphenylborate $[BPh_4]^-$ | Tetrafluoroborate $[BF_4]^-$ |
|---|---|---|---|
| Solubility in hydrocarbons | High | Low | Very low |
| Thermal Stability | >200°C | ~150°C | ~100°C |
| Conductivity (in CH₃CN) | 0.15 S/cm | 0.08 S/cm | 0.12 S/cm |
| Catalytic Activity* | 11,500 kg mol⁻¹h⁻¹ (ethylene) | Not applicable | Not applicable |
*Catalytic activity with zirconocene complexes in ethylene polymerization .
TPFB salts also exhibit superior ion dissociation compared to $[PF6]^-$ or $[SbF6]^-$, making them ideal for electrochemical applications .
Comparison with MAO in Polymerization
Methylaluminoxane (MAO) has been the standard cocatalyst for metallocene-mediated olefin polymerization. However, TPFB-based systems offer advantages:
- Cost : TPFB salts are cheaper to synthesize at scale .
- Stability : TPFB is less sensitive to moisture and air, reducing handling costs .
- Efficiency : In coordinative chain transfer polymerization, TPFB achieves catalytic activities exceeding 11,500 kg mol⁻¹h⁻¹ for ethylene, outperforming MAO .
- Product Control : TPFB enables narrower molecular weight distributions in polyolefins .
However, MAO remains dominant in certain industrial processes due to TPFB’s limitations in highly polar solvent systems .
Comparison with Fluorinated Porphyrins and Organometallics
Tetrakis(pentafluorophenyl)porphyrin (TFPP)
TFPP, a fluorinated porphyrin, shares structural similarities with TPFB in its electron-deficient aromatic rings. Key differences include:
- Redox Properties: TFPP exhibits a 200 mV anodic shift in oxidation potentials compared to non-fluorinated porphyrins (e.g., tetraphenylporphyrin), enhancing its utility in oxidation catalysis .
- Applications : TFPP is used in oxygen sensing (Pt/Pd complexes show τ₀ = 70–850 µs) and peptide stapling, leveraging the reactivity of pentafluorophenyl groups in nucleophilic substitutions .
Gold(III) and Tin(IV) Derivatives
- Tetrakis(pentafluorophenyl)gold(III) : Exhibits Au–C bond lengths of ~2.02 Å, comparable to other fluorinated gold complexes. The steric bulk of C₆F₅ groups stabilizes the +3 oxidation state .
- Tetrakis[3,5-bis(trifluoromethyl)phenyl]tin(IV) : Larger trifluoromethyl groups increase steric hindrance, reducing catalytic activity compared to TPFB-based systems .
Industrial Challenges
Biological Activity
Germane, tetrakis(pentafluorophenyl)- is a compound that has garnered attention in the field of medicinal chemistry and materials science due to its unique structural characteristics and potential biological applications. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.
Chemical Structure and Properties
Germane, tetrakis(pentafluorophenyl)- is characterized by its tetrakis substitution on a germanium atom with four pentafluorophenyl groups. The presence of fluorine atoms in the phenyl rings enhances the compound's electronic properties, making it a candidate for various chemical reactions and biological interactions.
Antitumor Activity
One of the most notable areas of research regarding tetrakis(pentafluorophenyl)-porphyrin derivatives, including germane, involves their antitumor properties . Studies have shown that these compounds can generate singlet oxygen (), which is crucial in photodynamic therapy (PDT). The mechanism involves the absorption of light by the porphyrin structure, leading to the production of that induces cytotoxic effects on cancer cells.
- Case Study : A study evaluated the biological efficacy of a radio-labeled version of tetrakis(pentafluorophenyl)-porphyrin complex in imaging and treating tumors. The results indicated significant tumor localization and reduction in tumor size upon PDT application, highlighting its potential as an imaging agent and therapeutic compound .
The biological activity of germane, tetrakis(pentafluorophenyl)- can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Upon excitation, the compound can produce ROS, which are known to damage cellular components leading to apoptosis in cancer cells.
- Targeting Specificity : The unique structure allows for selective targeting of cancer cells while sparing normal tissues, which is critical for minimizing side effects during treatment.
Synthesis and Characterization
The synthesis of germane derivatives often involves nucleophilic aromatic substitution reactions. For example, researchers have successfully synthesized tetrakis(pentafluorophenyl)porphyrin derivatives through reactions with thiol-containing peptides, demonstrating their utility in creating cyclic peptide systems that may enhance bioactivity .
Comparative Studies
Future Directions
Research into germane, tetrakis(pentafluorophenyl)- is ongoing, with potential applications extending beyond oncology into fields such as materials science and nanotechnology. Future studies may focus on:
- Enhanced Delivery Systems : Investigating formulations that improve the bioavailability and targeting capabilities of these compounds.
- Combination Therapies : Exploring synergistic effects when combined with other therapeutic agents to enhance efficacy against resistant cancer types.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
